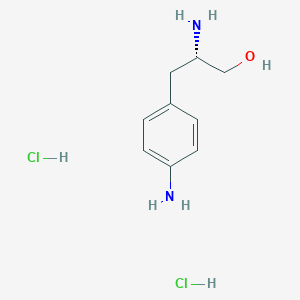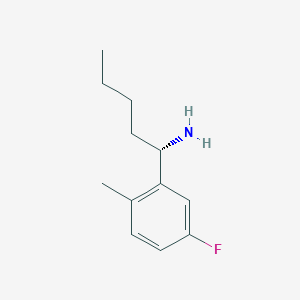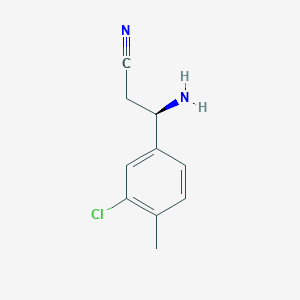
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-amino-3-(4-chlorophenyl)propanenitrile
- (3R)-3-amino-3-(3-methylphenyl)propanenitrile
- (3R)-3-amino-3-(3-bromophenyl)propanenitrile
Uniqueness
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
Clave InChI |
IIXNKMKSSFWFGE-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](CC#N)N)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC#N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)


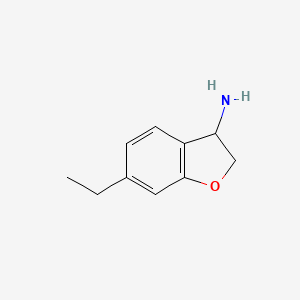

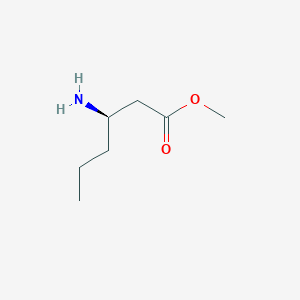
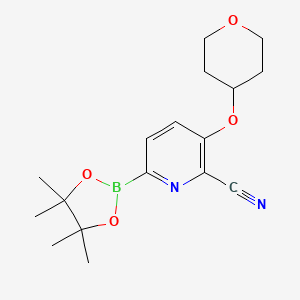
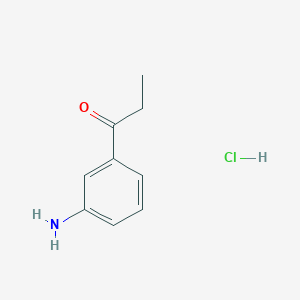
![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)
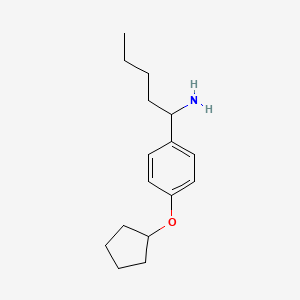
![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
